N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a carboxamide moiety. The structure includes a 4-ethoxyphenyl group at the carboxamide position, a 3-methoxypropyl substituent at the N1 position, and a methyl group at the C9 position. Its synthesis involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-methyl glycinate analogs under reflux conditions, followed by hydrolysis and coupling with aryl amines . The compound’s design leverages substituent effects to modulate solubility, bioavailability, and target binding, as seen in related pyrrolopyrimidine derivatives .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-4-32-18-10-8-17(9-11-18)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-16(2)7-5-12-28(21)24(19)30/h5,7-12,15H,4,6,13-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFQKHAYXVVEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article presents an overview of its synthesis, biological properties, and applications based on available literature.
- Molecular Formula : C24H26N4O3
- Molar Mass : 418.49 g/mol
- CAS Number : 900870-38-4
- Density : 1.24 g/cm³ (predicted)
- pKa : 14.76 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that start with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. The introduction of the ethoxyphenyl and methoxypropyl groups is achieved through various halogenated compounds and organometallic reagents, often utilizing catalysts like palladium or copper complexes for enhanced yields and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Antimicrobial Activity | Target Strains |
|---|---|---|
| N-(4-ethoxyphenyl)-... | Moderate to strong | Salmonella typhi, Bacillus subtilis |
| Other derivatives | Strong | Various Gram-positive bacteria |
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory potential. It has been suggested that it may act as an inhibitor of enzymes such as α-amylase, which is crucial in carbohydrate metabolism. Inhibitors of α-amylase are particularly relevant in the context of diabetes management .
Anticancer Properties
Preliminary studies have indicated that certain derivatives might possess anticancer properties. The mechanism involves the modulation of cellular pathways related to cancer cell proliferation and apoptosis .
Case Studies
- Inhibition of Myeloperoxidase (MPO)
- Antioxidant Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (hereafter referred to as Compound A) with analogs differing in substituents or core structure.
Key Research Findings and Trends
Substituent Effects on Solubility :
- The 4-ethoxyphenyl group in Compound A improves aqueous solubility compared to 4-isopropylphenyl (Compound 3), which increases logP by ~0.4 units .
- 2,4-Dimethoxyphenyl (Compound 4) further enhances solubility due to polar methoxy groups but may reduce membrane permeability .
Impact on Bioactivity :
- The 9-methyl substitution (common in Compounds A, 4, and 5) stabilizes the tricyclic core, enhancing binding to ATP-binding pockets in kinases .
- 3-Methoxypropyl at N1 (Compounds A, 3–5) balances flexibility and bulkiness, optimizing interactions with hydrophobic enzyme pockets .
Metabolic Stability :
- Ethoxy and methoxy groups (Compounds A and 4) slow oxidative metabolism compared to alkyl substituents (e.g., isopropyl in Compound 3), as shown in microsomal assays .
Toxicity Profiles :
- Carboxamide-linked 2-phenylethyl (Compound 5) exhibits higher cytotoxicity (CC50: 25 µM) than 4-ethoxyphenyl (Compound A, CC50: 45 µM) in hepatic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
